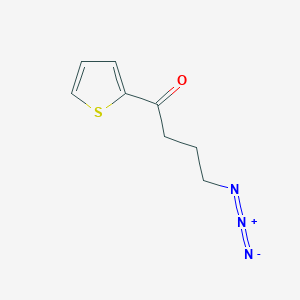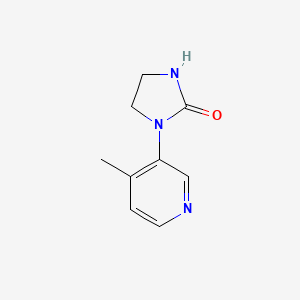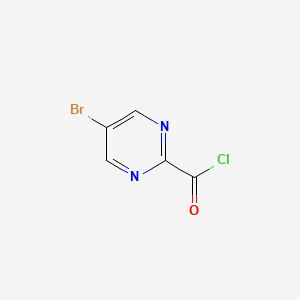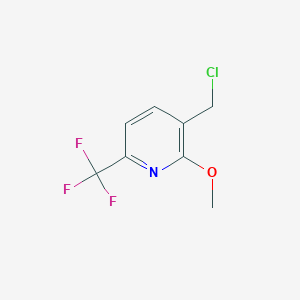
3-(Chlormethyl)-2-methoxy-6-(trifluormethyl)pyridin
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMPs and their derivatives is an important area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of TFMPs typically includes a pyridine ring with a trifluoromethyl group attached. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving TFMPs are diverse and depend on the specific compound. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMPs can vary widely depending on the specific compound. For example, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has a boiling point of 113-115 °C and a density of 1.276 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridin-Derivate, einschließlich Verbindungen wie “3-(Chlormethyl)-2-methoxy-6-(trifluormethyl)pyridin”, werden häufig in der Agrochemie eingesetzt. Sie dienen als Schlüsselintermediate bei der Synthese von Pestiziden, Herbiziden und Fungiziden. Diese Verbindungen helfen, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen und tragen so zu einer höheren landwirtschaftlichen Produktivität bei .
Anwendungen in der pharmazeutischen Industrie
Im pharmazeutischen Sektor werden Trifluormethylpyridin-Derivate bei der Synthese verschiedener Medikamente eingesetzt. Sie können als Intermediate bei der Herstellung von Molekülen mit biologischer Aktivität dienen, wie z. B. Rezeptorantagonisten oder Enzyminhibitoren. Dies umfasst Medikamente, die auf Neurotransmitter oder Schmerzrezeptoren abzielen, und die möglicherweise bei der Behandlung von Erkrankungen wie Migräne helfen .
Synthese fluorierter Verbindungen
Diese Derivate sind auch bei der Synthese fluorierter organischer Verbindungen von Bedeutung. Fluorierung kann die biologische Aktivität, Stabilität und Membranpermeabilität von Pharmazeutika verbessern, wodurch “this compound” zu einer wertvollen Verbindung in der pharmazeutischen Chemie wird .
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which include 3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine, have been used in the pharmaceutical and agrochemical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the trifluoromethylation process, which is crucial in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . Additionally, 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine has been observed to cause changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can also influence its overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the compound’s activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBNMKJHVGZTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733150 | |
| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-38-4 | |
| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)

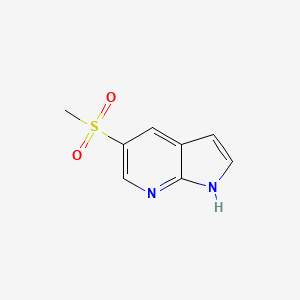
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
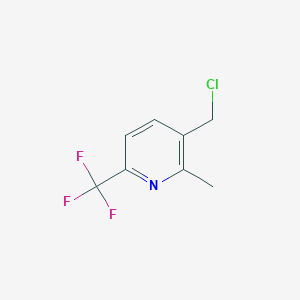

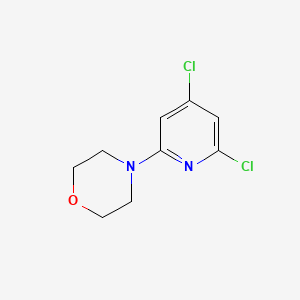
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

